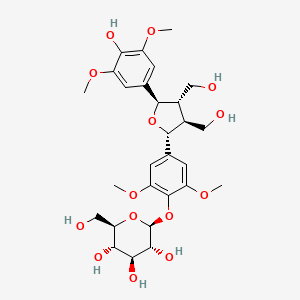
Foliachinenoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foliachinenoside C is an organic compound that has garnered interest in the field of life sciences. It is one of the glycosides isolated from certain plant extracts and has shown potential in various scientific research applications .
Vorbereitungsmethoden
The preparation of Foliachinenoside C involves extraction from plant sources, particularly from the seeds of Datura metel . The extraction process typically uses solvents such as methanol, ethanol, and pyridine. The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its quality and structure .
Analyse Chemischer Reaktionen
Foliachinenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Foliachinenoside C has been studied for its hepatoprotective effects, particularly in protecting liver cells from D-galactosamine-induced cytotoxicity . It is also used in research related to its potential anticancer properties, as well as its role in modulating various biological pathways. The compound’s unique structure makes it a valuable tool in the study of glycosides and their effects on biological systems .
Wirkmechanismus
The mechanism of action of Foliachinenoside C involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress and inflammation pathways, which are crucial in various disease processes. The compound’s ability to protect liver cells and its potential anticancer properties are linked to its antioxidant and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Foliachinenoside C is part of a group of glycosides that includes similar compounds such as foliachinenosides E, F, G, H, and I . These compounds share structural similarities but differ in their specific biological activities and effects. This compound stands out due to its potent hepatoprotective and anticancer properties, making it a unique and valuable compound for scientific research .
Eigenschaften
Molekularformel |
C28H38O14 |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 |
InChI-Schlüssel |
JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)



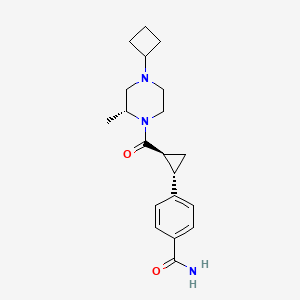
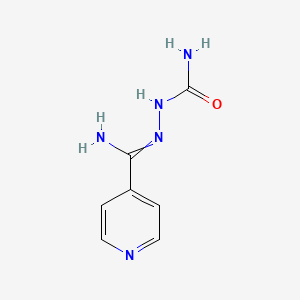
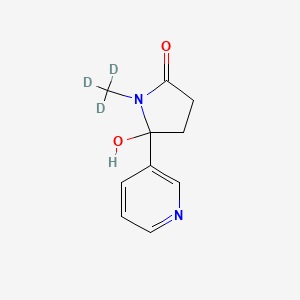
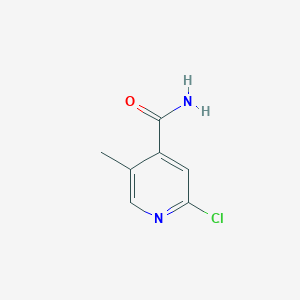
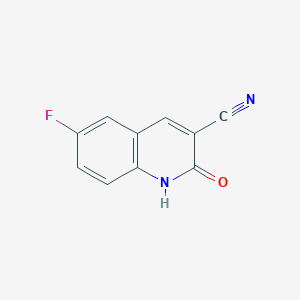
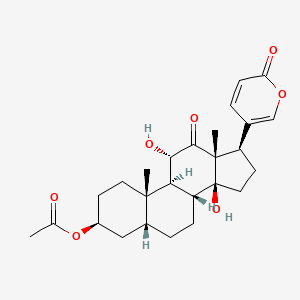
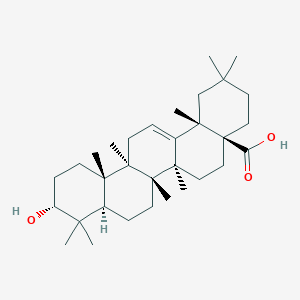
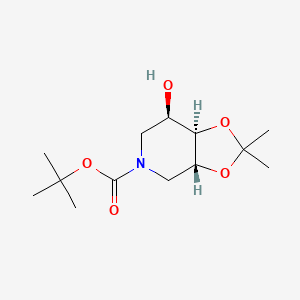

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
